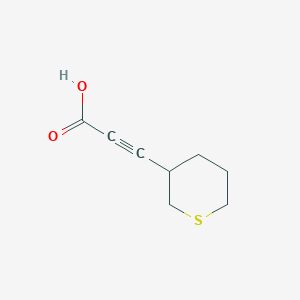
3-(Thian-3-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thian-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H10O2S. It is a derivative of propiolic acid, characterized by the presence of a thian-3-yl group attached to the prop-2-ynoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thian-3-yl)prop-2-ynoic acid typically involves the reaction of thian-3-yl derivatives with propiolic acid or its derivatives. One common method is the coupling of thian-3-yl halides with propiolic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Thian-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The thian-3-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thian-3-yl derivatives.
Scientific Research Applications
3-(Thian-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Thian-3-yl)prop-2-ynoic acid involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the thian-3-yl group can interact with biological macromolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Propiolic acid: The simplest acetylenic carboxylic acid, used as a reference compound.
3-(Trimethylsilyl)prop-2-ynoic acid: A derivative with a trimethylsilyl group instead of thian-3-yl.
3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: Another derivative with different substituents.
Uniqueness
3-(Thian-3-yl)prop-2-ynoic acid is unique due to the presence of the thian-3-yl group, which imparts distinct chemical and biological properties compared to other derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-(thian-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H10O2S/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10) |
InChI Key |
FSHJNBHOPKXLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


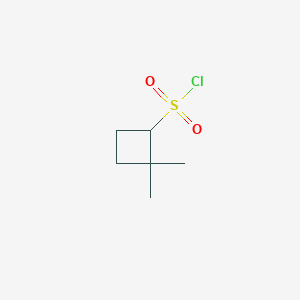


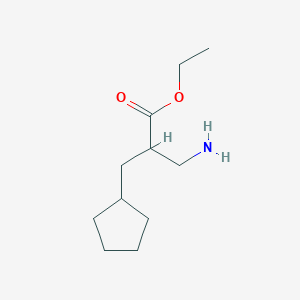
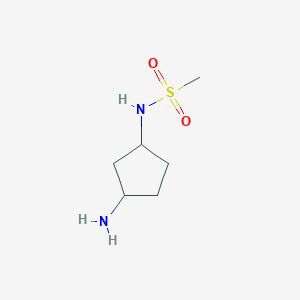
![4-[(3-Chlorobenzyl)amino]butanoic acid](/img/structure/B15253179.png)
![5-[Methyl(oxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B15253186.png)
![1-[1-(Aminomethyl)cyclobutyl]-1-cyclopropylethan-1-ol](/img/structure/B15253198.png)
![Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15253201.png)
![[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B15253208.png)
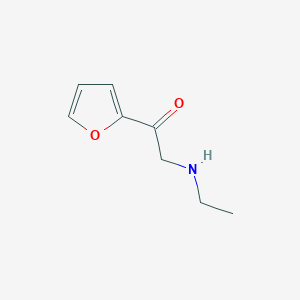

![5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B15253221.png)
amine](/img/structure/B15253233.png)
